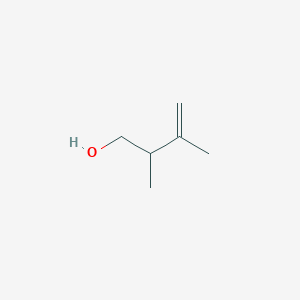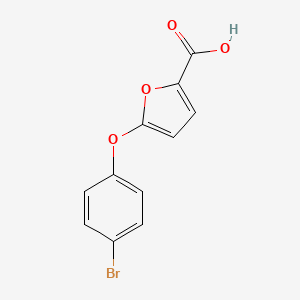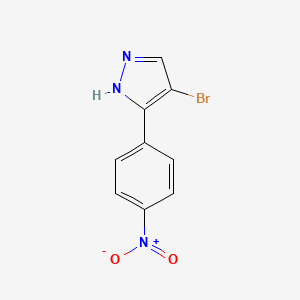
4-Bromo-3-(4-nitrophenyl)-1H-pyrazole
Descripción general
Descripción
The compound "4-Bromo-3-(4-nitrophenyl)-1H-pyrazole" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields of chemistry and pharmacology .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via the cyclization of hydrazones. In the case of bromo and nitro substituted pyrazoles, the introduction of these groups can be achieved through halogenation and nitration reactions, respectively. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . Although the specific synthesis of "4-Bromo-3-(4-nitrophenyl)-1H-pyrazole" is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and X-ray diffraction. For example, the structure of 3,5-diphenyl-1H-pyrazole derivatives has been determined using these methods, revealing insights into the conformation and electronic distribution within the molecule . The presence of bromo and nitro groups in the compound would influence its electronic properties and molecular geometry, which can be studied through Density Functional Theory (DFT) calculations, as seen in the analysis of other pyrazole compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including halogenation, nitration, and functionalization at different positions on the ring. The presence of a bromo group, for instance, makes the compound a valuable starting material for further functionalization through metalation reactions or transition-metal-catalyzed cross-coupling reactions . The nitro group can also participate in reduction reactions to yield amino derivatives, which can have different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-Bromo-3-(4-nitrophenyl)-1H-pyrazole" would be influenced by the substituents on the pyrazole ring. The bromo and nitro groups are electron-withdrawing, which would affect the compound's boiling point, melting point, solubility, and stability. These properties are crucial for the compound's application in chemical synthesis and pharmaceutical development. The compound's reactivity can be predicted based on the electronic effects of the substituents and the steric hindrance they may provide .
Aplicaciones Científicas De Investigación
Tautomerism and Structural Analysis
4-Bromo-1H-pyrazoles, including derivatives like 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole, have been studied for their tautomerism in solid and solution states. Research involving multinuclear magnetic resonance spectroscopy and X-ray crystallography has provided insights into the predominant forms of these tautomers and their structural characteristics. This understanding is pivotal for chemical and pharmaceutical research where structural knowledge of compounds is essential (Trofimenko et al., 2007).
Synthesis Methods
The synthesis of various 4-substituted-1H-pyrazoles, including 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole, has been explored under different conditions. These methods involve using various substituents like chloro, bromo, iodo, and nitro groups. The synthesized products are characterized using techniques like NMR, IR, and mass spectrometry, providing a foundation for further exploration in material science and pharmaceuticals (Zhang et al., 2006).
Anticancer Potential
Studies have been conducted on derivatives of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole for their potential as anticancer agents. Such research delves into the synthesis of new derivatives, exploring their chemical properties and potential efficacy in cancer treatment. This area is significant for developing new therapeutic agents (Soliman & Shafik, 1975).
Antimicrobial Activity
The antimicrobial properties of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole derivatives have also been a subject of research. These studies involve synthesizing and evaluating the antimicrobial efficacy of these compounds against various bacterial and fungal strains. This research is crucial for the development of new antimicrobial drugs (Mishra et al., 2007).
Application in Herbicides
Research has extended into the use of pyrazole derivatives in the field of agriculture, particularly as herbicides. Studies on pyrazole nitrophenyl ethers, including those related to 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole, highlight their role in inhibiting specific plant enzymes, thereby providing a basis for the development of new herbicidal compounds (Clark, 1996).
Fluorescence Studies
Fluorescent properties of pyrazoline derivatives, including those related to 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole, have been studied. Such research is important in material sciences and sensor technology, where fluorescence can be used for detection and analysis purposes (Ibrahim et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-5-(4-nitrophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-8-5-11-12-9(8)6-1-3-7(4-2-6)13(14)15/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHRISFLZHTMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502743 | |
| Record name | 4-Bromo-5-(4-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(4-nitrophenyl)-1H-pyrazole | |
CAS RN |
73227-97-1 | |
| Record name | 4-Bromo-5-(4-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



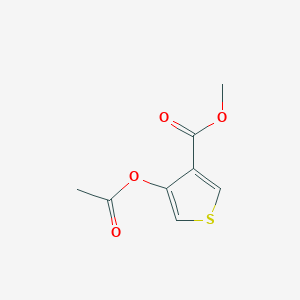
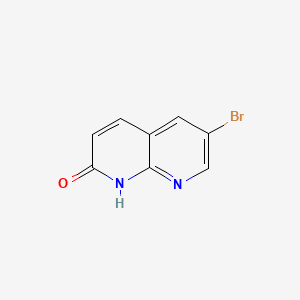
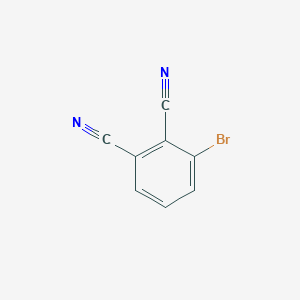

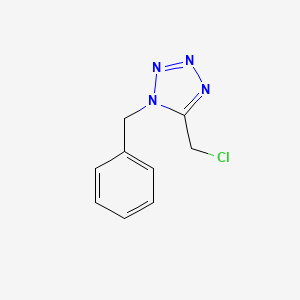
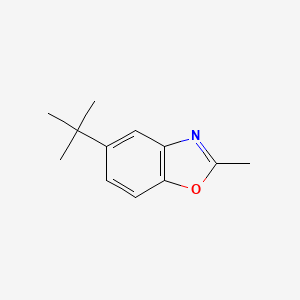
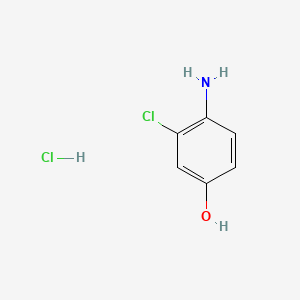
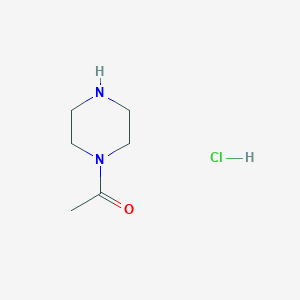
![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)


